2-(1-Oxoisoindolin-2-yl)benzoic acid

Catalog No.
S712780
CAS No.
4770-69-8
M.F
C15H11NO3
M. Wt
253.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Oxoisoindolin-2-yl)benzoic acid

CAS Number

4770-69-8

Product Name

2-(1-Oxoisoindolin-2-yl)benzoic acid

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)benzoic acid

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C15H11NO3/c17-14-11-6-2-1-5-10(11)9-16(14)13-8-4-3-7-12(13)15(18)19/h1-8H,9H2,(H,18,19)

InChI Key

ABKBCHBYNDGPLH-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3C(=O)O

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3C(=O)O

Crystallography

2-(1-Oxoisoindolin-2-yl)benzoic acid is an organic compound with the molecular formula C₁₅H₁₁NO₃ and a molecular weight of 253.25 g/mol. This compound features a unique structure that includes an isoindolinone moiety, which is characterized by a fused bicyclic system containing both carbon and nitrogen atoms. The presence of a carboxylic acid group (-COOH) attached to a benzoic acid framework enhances its potential for biological activity and interaction with various biological targets, making it significant in medicinal chemistry .

Include:

  • Nucleophilic Substitution Reactions: The carboxylic acid group can undergo nucleophilic attack, allowing for the introduction of various substituents.
  • Condensation Reactions: The carbonyl group in the isoindolinone can participate in condensation reactions, forming larger molecular structures or derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of derivatives with altered biological properties .

Research indicates that 2-(1-Oxoisoindolin-2-yl)benzoic acid and its derivatives exhibit promising biological activities, including:

  • Anti-inflammatory Properties: Compounds with similar structures have been shown to possess anti-inflammatory effects, potentially through inhibition of cyclooxygenase enzymes.
  • Analgesic Effects: Similar derivatives have demonstrated analgesic activity, suggesting that this compound may also contribute to pain relief mechanisms.
  • Antimicrobial Activity: The isoindolinone moiety has been associated with antimicrobial properties, indicating potential applications in treating infections .

Several synthesis methods have been reported for 2-(1-Oxoisoindolin-2-yl)benzoic acid:

  • Nucleophilic Substitution: This method involves the reaction of benzoic acid derivatives with isoindolinone precursors under specific conditions to yield the desired compound.
  • Condensation Reactions: The synthesis can also be achieved through condensation reactions involving appropriate starting materials that contain both benzoic acid and isoindolinone functionalities.
  • Spectroscopic Characterization: Following synthesis, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound .

2-(1-Oxoisoindolin-2-yl)benzoic acid has several potential applications:

  • Medicinal Chemistry: Its unique structure makes it a candidate for developing new pharmaceuticals targeting inflammation and pain.
  • Material Science: The compound may find applications in developing novel materials due to its structural properties.
  • Chemical Probes: It can serve as a chemical probe in biological studies to explore interactions with specific biomolecules .

Several compounds share structural similarities with 2-(1-Oxoisoindolin-2-yl)benzoic acid, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
4-(1-Oxoisoindolin-2-yl)benzoic acidSimilar isoindolinone structurePotential anti-inflammatory effects
2-Aminobenzoic acidAmino group substitutionKnown anti-inflammatory properties
Anthranilic acidContains amino and carboxylic groupsAnalgesic and anti-inflammatory
Isoquinoline derivativesNitrogen-containing heterocyclesDiverse biological activities

The uniqueness of 2-(1-Oxoisoindolin-2-yl)benzoic acid lies in its specific combination of functional groups and structural arrangement, which may confer distinct biological activities not found in other similar compounds .

2-(1-Oxoisoindolin-2-yl)benzoic acid is an organic compound with the established molecular formula C₁₅H₁₁NO₃ [1] [2]. The compound is registered under the Chemical Abstracts Service registry number 4770-69-8 and is catalogued in major chemical databases including PubChem with the identifier CID 1472392 [2] [3].

The molecular weight of this compound has been precisely determined through computational analysis as 253.25 grams per mole [2] [3]. Independent verification using atomic masses confirms this value, with the calculated theoretical molecular weight being 253.257 grams per mole, demonstrating excellent agreement with reported values [1]. The monoisotopic mass has been determined as 253.073893 daltons [1] [2].

Table 1: Molecular Formula and Weight Analysis

ParameterValueReference
Molecular FormulaC₁₅H₁₁NO₃ [1] [2]
Molecular Weight253.25 g/mol [2] [3]
Exact Mass253.07389321 Da [2]
Monoisotopic Mass253.073893 Da [1] [2]
CAS Registry Number4770-69-8 [1] [2] [3]

The elemental composition analysis reveals carbon comprising 71.14% of the molecular mass, followed by oxygen at 18.95%, nitrogen at 5.53%, and hydrogen at 4.38% [2]. This composition is consistent with the presence of aromatic ring systems and carbonyl functionalities characteristic of isoindolinone derivatives.

The compound exhibits several important molecular descriptors that influence its physicochemical properties. The XLogP3 value is calculated as 2.3, indicating moderate lipophilicity [2]. The hydrogen bond donor count is 1, corresponding to the carboxylic acid group, while the hydrogen bond acceptor count is 3, encompassing the carbonyl oxygens and carboxylate oxygen [2]. The topological polar surface area measures 57.6 square angstroms, and the heavy atom count totals 19 atoms [2].

Crystallographic Data and Structural Elucidation

The crystal structure of 2-(1-Oxoisoindolin-2-yl)benzoic acid has been deposited in the Cambridge Crystallographic Data Centre under the identifier CCDC 714750 [2] [3]. The crystallographic investigation was associated with research published with the digital object identifier 10.1039/b908853a [2] [3].

Crystallographic analysis reveals that the compound crystallizes in a specific space group with well-defined unit cell parameters [2]. The crystal structure demonstrates the presence of intermolecular hydrogen bonding patterns typical of carboxylic acid-containing compounds [4]. Similar to other benzoic acid derivatives, the structure exhibits centrosymmetric dimers where molecules are linked through hydrogen bonds between carboxyl groups [4].

The isoindolinone ring system in the crystal structure maintains planarity with minimal deviation from the mean plane, consistent with observations in related isoindoline derivatives [5]. The dihedral angle between the isoindolinone moiety and the benzoic acid ring influences the overall molecular conformation and crystal packing efficiency [6].

Table 2: Crystallographic Parameters

ParameterDescriptionReference
CCDC Number714750 [2] [3]
Associated PublicationDOI: 10.1039/b908853a [2] [3]
Crystal SystemDetermined by X-ray diffraction [2]
Intermolecular InteractionsHydrogen bonding patterns [4]

The crystal packing is stabilized by conventional hydrogen bonds involving the carboxylic acid group and weaker intermolecular interactions such as carbon-hydrogen to oxygen contacts [5] [6]. These interactions contribute to the three-dimensional network formation observed in the solid state.

Conformational Analysis and Stereochemical Properties

The conformational behavior of 2-(1-Oxoisoindolin-2-yl)benzoic acid is influenced by the rotational freedom around the bond connecting the isoindolinone ring to the benzoic acid moiety [2]. Computational analysis indicates the presence of 2 rotatable bonds in the molecular structure [2].

The compound exhibits no defined stereochemical centers, with both defined and undefined atom stereocenter counts recorded as zero [2]. Similarly, the defined and undefined bond stereocenter counts are also zero, indicating the absence of geometric isomerism in the molecular framework [2].

Molecular modeling studies of related isoindolinone derivatives have demonstrated that the preferred conformations are influenced by intramolecular interactions and the planar nature of the aromatic ring systems [7] [8]. The isoindolinone ring typically maintains a planar configuration due to the conjugated system, while rotation around the connecting bond to the benzoic acid ring allows for conformational flexibility [7].

Table 3: Stereochemical Properties

PropertyValueReference
Defined Atom Stereocenters0 [2]
Undefined Atom Stereocenters0 [2]
Defined Bond Stereocenters0 [2]
Undefined Bond Stereocenters0 [2]
Rotatable Bonds2 [2]

Theoretical calculations using density functional theory methods have been employed to study conformational preferences in isoindoline derivatives [7] [8]. These studies indicate that the most stable conformations typically involve minimal steric hindrance between the isoindolinone and benzoic acid ring systems.

Physical Constants and Thermodynamic Parameters

Melting Point (240-243°C) and Boiling Point (483.1°C at 760 mmHg)

The thermal properties of 2-(1-Oxoisoindolin-2-yl)benzoic acid reflect the compound's structural characteristics and intermolecular interactions. The reported melting point range of 240-243°C indicates strong intermolecular forces, typical of compounds containing both aromatic ring systems and hydrogen bonding functionalities.

The boiling point of 483.1°C at 760 mmHg demonstrates the compound's thermal stability and relatively high molecular weight [2]. This elevated boiling point is consistent with the presence of multiple aromatic rings and the carboxylic acid group, which contribute to increased intermolecular attractions through hydrogen bonding and π-π interactions [4].

Comparative analysis with related phthalimide derivatives shows similar thermal behavior, where compounds with comparable molecular weights and hydrogen bonding capabilities exhibit melting points in the range of 200-250°C [9] [10]. The thermal stability is enhanced by the rigid aromatic framework and the delocalized electronic structure of the isoindolinone system [11].

Flash Point (246°C) and Related Thermal Properties

The flash point of 246°C indicates the minimum temperature at which the compound can form an ignitable mixture with air under standard atmospheric conditions. This value is consistent with the compound's molecular structure and volatility characteristics [2].

Table 4: Thermal Properties

PropertyValueReference
Melting Point240-243°CSpecified
Boiling Point483.1°C at 760 mmHgSpecified
Flash Point246°CSpecified

Thermodynamic studies of related isoindoline compounds have shown that thermal decomposition typically occurs at temperatures above 300°C, with the stability being influenced by the electronic structure and intramolecular hydrogen bonding [9] [12]. The thermal decomposition pathways often involve cleavage of the carbon-nitrogen bonds in the isoindolinone ring system [13] [12].

Solubility Behavior in Various Solvent Systems

The solubility characteristics of 2-(1-Oxoisoindolin-2-yl)benzoic acid are determined by its molecular structure, which combines both hydrophilic and lipophilic features. The compound's XLogP3 value of 2.3 suggests moderate lipophilicity, indicating intermediate solubility behavior between polar and nonpolar solvents [2].

The presence of the carboxylic acid group contributes to solubility in polar protic solvents through hydrogen bonding interactions [4]. The aromatic ring systems, particularly the isoindolinone moiety, enhance solubility in moderately polar organic solvents through π-π interactions and dipolar interactions [5].

Table 5: Predicted Solubility Characteristics

Solvent TypeExpected SolubilityMechanism
Polar ProticModerateHydrogen bonding
Polar AproticGoodDipolar interactions
NonpolarLimitedπ-π interactions only

The hydrogen bond donor count of 1 and acceptor count of 3 facilitate interactions with protic solvents, while the topological polar surface area of 57.6 Ų suggests good membrane permeability properties [2]. The compound's solubility profile is expected to be similar to other benzoic acid derivatives with comparable structural features [4] [14].

Stability Parameters and Degradation Pathways

The chemical stability of 2-(1-Oxoisoindolin-2-yl)benzoic acid is influenced by its molecular architecture and the inherent stability of the isoindolinone ring system. Research on related isoindoline derivatives indicates that these compounds generally exhibit good thermal stability up to temperatures of approximately 300°C [15] [11].

The isoindolinone ring system demonstrates enhanced stability compared to the corresponding isoindole tautomers due to the favorable electronic distribution and reduced electron deficiency at key positions [15]. Computational studies have shown that isoindoline forms are thermodynamically more stable than their isoindole counterparts [11] [16].

Table 6: Stability Parameters

ParameterCharacteristicReference
Thermal StabilityStable to ~300°C [15] [11]
Tautomeric PreferenceIsoindoline > Isoindole [15] [16]
Electronic StabilityEnhanced by conjugation [11]

Degradation pathways for isoindolinone compounds typically involve thermal decomposition processes that begin with the cleavage of carbon-nitrogen bonds within the heterocyclic ring system [13] [12]. The presence of the carboxylic acid group may introduce additional degradation routes through decarboxylation reactions at elevated temperatures.

Studies on phthalimide derivatives, which share structural similarities with isoindolinone compounds, have shown that thermal decomposition occurs through multiple stages, with initial mass loss beginning around 300-400°C [9] [12]. The final degradation products often include aromatic fragments and small molecular weight species resulting from ring fragmentation [13] [12].

XLogP3

2.3

Wikipedia

2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types